molecular formula C34H42F3N5O13 B10797137 Ac-IEPD-AMC (trifluoroacetate salt)

Ac-IEPD-AMC (trifluoroacetate salt)

Cat. No.: B10797137
M. Wt: 785.7 g/mol
InChI Key: DPJJHJBBZSQESC-WQMVBLBISA-N
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Preparation Methods

The synthesis of Ac-IEPD-AMC (trifluoroacetate salt) involves the coupling of N-acetyl-L-isoleucyl-L-α-glutamyl-L-prolyl-L-α-asparagine with 7-amino-4-methylcoumarin. The reaction is typically carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The product is then purified through chromatographic techniques .

Chemical Reactions Analysis

Ac-IEPD-AMC (trifluoroacetate salt) primarily undergoes hydrolysis when exposed to granzyme B, resulting in the release of 7-amino-4-methylcoumarin (AMC). This hydrolysis reaction is specific to the enzyme granzyme B and occurs under physiological conditions. The major product formed from this reaction is AMC, which is fluorescent under UV light .

Scientific Research Applications

Ac-IEPD-AMC (trifluoroacetate salt) is widely used in scientific research for the quantification of granzyme B activity. This is particularly relevant in studies involving immune cell function, apoptosis, and cancer research. The fluorescence emitted by AMC upon enzymatic cleavage allows for the sensitive detection and measurement of granzyme B activity in various biological samples .

Mechanism of Action

The mechanism of action of Ac-IEPD-AMC (trifluoroacetate salt) involves its cleavage by granzyme B, an enzyme released by cytotoxic T cells and natural killer cells. Upon cleavage, the compound releases 7-amino-4-methylcoumarin (AMC), which emits fluorescence. This fluorescence can be measured to quantify granzyme B activity, providing insights into immune cell function and apoptosis pathways .

Comparison with Similar Compounds

Ac-IEPD-AMC (trifluoroacetate salt) is unique in its specificity for granzyme B. Similar compounds include other fluorogenic substrates for proteases, such as Ac-DEVD-AMC (trifluoroacetate salt) for caspase-3 and Ac-LEHD-AMC (trifluoroacetate salt) for caspase-9. These compounds also release AMC upon enzymatic cleavage, but they are specific to different proteases, highlighting the specificity and utility of Ac-IEPD-AMC (trifluoroacetate salt) for granzyme B activity measurement .

Properties

Molecular Formula

C34H42F3N5O13

Molecular Weight

785.7 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H41N5O11.C2HF3O2/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19;3-2(4,5)1(6)7/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42);(H,6,7)/t16-,21-,22-,23-,28-;/m0./s1

InChI Key

DPJJHJBBZSQESC-WQMVBLBISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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